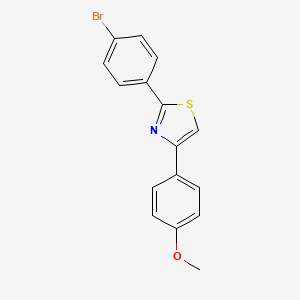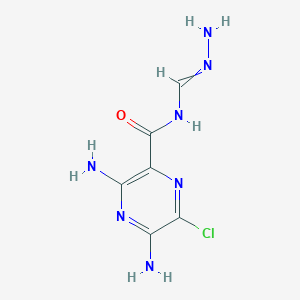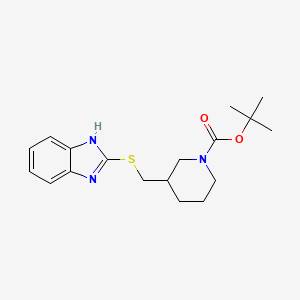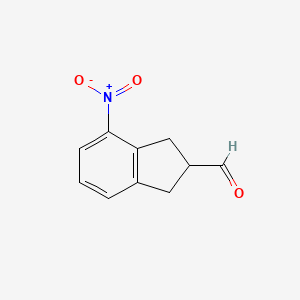
1,6-Dibenzyl-1,6-diphosphecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dibenzyl-1,6-diphosphecane is an organophosphorus compound with the molecular formula C22H30P2 It is characterized by the presence of two benzyl groups attached to a diphosphane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dibenzyl-1,6-diphosphecane can be synthesized through a multi-step process involving the reaction of benzyl halides with phosphorus trichloride, followed by reduction and further functionalization. One common method involves the use of benzyl chloride and phosphorus trichloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dibenzyl-1,6-diphosphecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,6-Dibenzyl-1,6-diphosphecane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of other organophosphorus compounds and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1,6-Dibenzyl-1,6-diphosphecane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its ability to undergo various chemical reactions allows it to participate in biochemical pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Diphenyl-1,6-diphosphecane: Similar structure but with phenyl groups instead of benzyl groups.
1,6-Dimethyl-1,6-diphosphecane: Similar structure but with methyl groups instead of benzyl groups.
Uniqueness
1,6-Dibenzyl-1,6-diphosphecane is unique due to the presence of benzyl groups, which impart specific chemical properties and reactivity. The benzyl groups can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s ability to act as a ligand in coordination chemistry distinguishes it from other similar compounds.
Propiedades
Número CAS |
61142-49-2 |
|---|---|
Fórmula molecular |
C22H30P2 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
1,6-dibenzyl-1,6-diphosphecane |
InChI |
InChI=1S/C22H30P2/c1-3-11-21(12-4-1)19-23-15-7-9-17-24(18-10-8-16-23)20-22-13-5-2-6-14-22/h1-6,11-14H,7-10,15-20H2 |
Clave InChI |
CYLZMZPVOUCBII-UHFFFAOYSA-N |
SMILES canónico |
C1CCP(CCCCP(C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13974428.png)



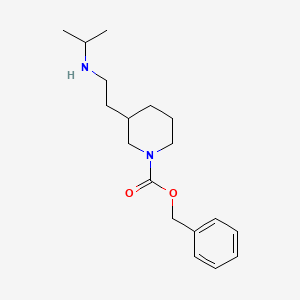
![3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine](/img/structure/B13974456.png)
